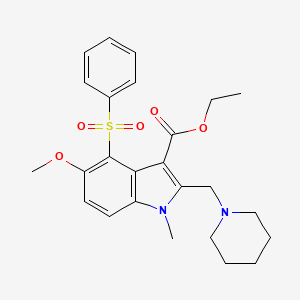![molecular formula C18H17ClN2O2S B11534273 2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11534273.png)
2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is an organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a sulfanyl linkage, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with ethyl chloroacetate to form ethyl 2-(4-chlorophenylthio)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chlorophenylthio)acetohydrazide.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 3-(prop-2-en-1-yloxy)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics or antifungal agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its hydrazide moiety is known to exhibit anti-tubercular activity, and ongoing research aims to explore its efficacy against various bacterial and fungal infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing proteins, disrupting their function. The hydrazide moiety can inhibit enzyme activity by forming stable complexes with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]nicotinate: Similar in structure but with a nicotinate moiety instead of the hydrazide.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: Shares the chlorophenyl group but differs in the rest of the structure.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a sulfanyl group, a hydrazide moiety, and an allyloxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H17ClN2O2S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-10-23-16-5-3-4-14(11-16)12-20-21-18(22)13-24-17-8-6-15(19)7-9-17/h2-9,11-12H,1,10,13H2,(H,21,22)/b20-12+ |
InChI Key |
KENSQRMRUURHQZ-UDWIEESQSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11534192.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)

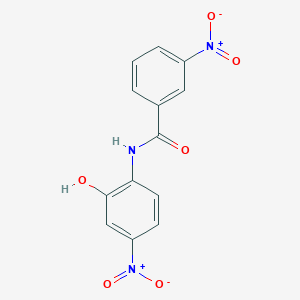
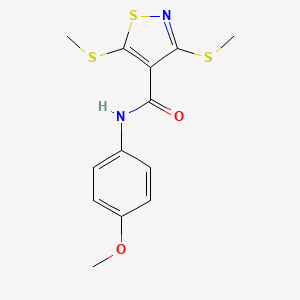
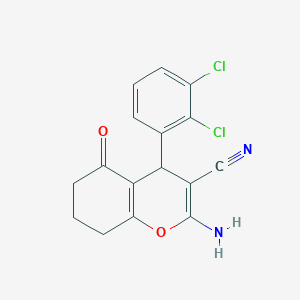
![N-[2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11534215.png)
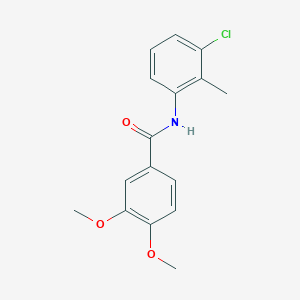
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
![(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534230.png)
![(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11534235.png)
![N-methyl-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534245.png)

